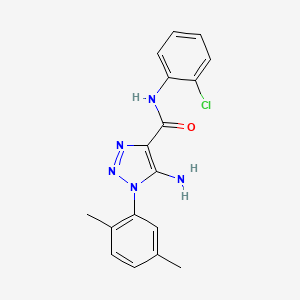![molecular formula C17H26N2O2 B4717694 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4717694.png)
1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine
Descripción general
Descripción
1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine exerts its effects by binding to and activating the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. Activation of the sigma-1 receptor by 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine leads to the modulation of various signaling pathways, including the ERK1/2, AKT, and NF-κB pathways.
Biochemical and Physiological Effects:
1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, oxidative stress, and neurotransmission. 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT pathway. 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine also modulates neurotransmission by regulating the release of neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine also exhibits low toxicity and has been shown to have no significant side effects in animal studies. However, 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has some limitations, including its high cost and limited availability.
Direcciones Futuras
1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has several potential future directions, including its use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine can also be used as a tool for studying the sigma-1 receptor and its signaling pathways. In addition, 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine can be further optimized to improve its pharmacokinetic properties, such as its bioavailability and half-life. Further research is needed to fully understand the potential of 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine in various fields.
Aplicaciones Científicas De Investigación
1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-18-8-10-19(11-9-18)17(20)15(4)21-16-12-13(2)6-7-14(16)3/h6-7,12,15H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWCKOKAHFUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4717611.png)
![N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4717621.png)
![2-[(6-fluoro-1H-benzimidazol-2-yl)thio]butanoic acid](/img/structure/B4717643.png)
![N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4717647.png)
![N-[2-(dimethylamino)ethyl]-3,3-diphenylpropanamide](/img/structure/B4717651.png)
![2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4717652.png)
![4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717658.png)

![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4717671.png)
![methyl 2-[(2-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4717678.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4717685.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4717689.png)

![2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4717714.png)